Flustramine E

Description

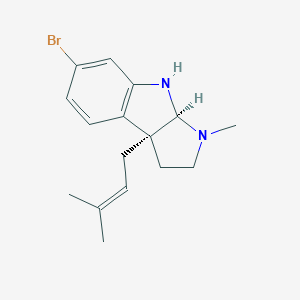

Structure

2D Structure

3D Structure

Properties

CAS No. |

158642-05-8 |

|---|---|

Molecular Formula |

C16H21BrN2 |

Molecular Weight |

321.25 g/mol |

IUPAC Name |

(3aS,8bS)-6-bromo-3-methyl-8b-(3-methylbut-2-enyl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C16H21BrN2/c1-11(2)6-7-16-8-9-19(3)15(16)18-14-10-12(17)4-5-13(14)16/h4-6,10,15,18H,7-9H2,1-3H3/t15-,16-/m0/s1 |

InChI Key |

NXURJBZDLHRCEU-HOTGVXAUSA-N |

SMILES |

CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C |

Isomeric SMILES |

CC(=CC[C@@]12CCN([C@@H]1NC3=C2C=CC(=C3)Br)C)C |

Canonical SMILES |

CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C |

Synonyms |

3a,8a-cis-1-methyl-3a-(3-methyl-2-butenyl)-6-bromo-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indole flustramine E |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

High-Resolution Chromatographic Purification Strategies

Mass Spectrometry-Guided Fractionation Approaches

The isolation of specific natural products from complex biological extracts is a significant challenge that has been increasingly addressed by leveraging sophisticated analytical techniques. Mass spectrometry (MS)-guided fractionation has emerged as a powerful and efficient strategy for targeting and isolating novel or known compounds, such as the flustramine family of alkaloids from marine bryozoans. uit.no This approach circumvents the laborious nature of traditional bioassay-guided fractionation by using mass spectrometry to directly identify fractions containing the compound of interest based on its specific mass-to-charge ratio (m/z). uit.nocore.ac.uk

The process typically begins after an initial crude extraction from the source organism, such as the marine bryozoan Flustra foliacea, and preliminary separation through techniques like solvent partitioning or column chromatography. core.ac.ukresearchgate.netmdpi.com The resulting fractions are then analyzed by a hyphenated chromatography-mass spectrometry system, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). core.ac.uk This initial analysis creates a chemical profile of each fraction and allows for dereplication—the rapid identification of known compounds—to avoid their redundant isolation. uit.no

In the context of isolating compounds like Flustramine E, the key is to identify its unique molecular ion peak in the mass spectrum. High-resolution mass spectrometry (HR-MS) is often employed to determine the elemental composition of the target compound with high accuracy. mdpi.compsu.edu For instance, in the investigation of alkaloids from Flustra foliacea, characteristic isotopic patterns, particularly the presence of bromine atoms common in flustramines, serve as a distinct signature for targeted isolation. mdpi.comcdnsciencepub.com The mass spectrometer detects the specific m/z value of the target compound, and the system is programmed to collect only the portion of the eluent from the chromatography column that contains this specific molecule. mdpi.com

This targeted collection is often performed using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a mass detector and a fraction collector. mdpi.com As the separated compounds elute from the HPLC column, a small portion is diverted to the mass spectrometer. When the detector identifies the pre-determined m/z of the target alkaloid, it triggers the fraction collector to save the corresponding portion of the main eluent stream. This method, known as mass-guided preparative HPLC, was successfully used to isolate alkaloids from marine bryozoans of the Flustridae family, to which the source of flustramines belongs. mdpi.com

The general workflow for this approach involves several key steps which are detailed in the table below. This method not only accelerates the discovery of new compounds but also enables the isolation of minor constituents that might be missed in a less targeted approach. uit.no The identification of the flustramine skeleton is further aided by characteristic fragmentation pathways observed in Electron Ionization Mass Spectrometry (EIMS), such as the loss of isoprene (B109036) subunits. cdnsciencepub.comcanada.ca

Table 1: Key Stages of Mass Spectrometry-Guided Fractionation for Marine Alkaloids

| Stage | Description | Instrumentation Example | Key Objective |

|---|---|---|---|

| Initial Extraction & Pre-fractionation | The source organism (e.g., lyophilized Flustra foliacea) is extracted with solvents. The crude extract is then subjected to initial separation, often by flash chromatography. mdpi.com | Biotage SP4 HPFC Flash Purification System mdpi.com | To reduce the complexity of the extract and separate compounds based on polarity. mdpi.com |

| Screening & Dereplication | Fractions are analyzed by UPLC-HR-MS to identify the molecular features of the compounds present and to check for known substances. uit.nomdpi.com | Ultra-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-HR-MS) uit.no | To identify fractions containing the target compound's m/z and avoid re-isolation of known compounds. uit.no |

| Targeted Isolation | Fractions containing the target m/z are subjected to preparative HPLC where the mass detector triggers fraction collection. mdpi.com | Waters HPLC system with a 2996 photodiode array UV detector, a 3100 mass detector, and a 2767 sample manager. mdpi.com | To isolate the pure target compound based on its specific mass-to-charge ratio. mdpi.com |

| Structure Elucidation | The structure of the isolated pure compound is confirmed using comprehensive spectroscopic techniques. mdpi.com | 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS). mdpi.com | To definitively confirm the chemical structure of the isolated compound. mdpi.com |

Structural Elucidation and Stereochemical Characterization of Flustramine E

Comprehensive Spectroscopic Analysis for Structure Determination

The determination of Flustramine E's molecular architecture is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods offer complementary information, with NMR revealing the carbon-hydrogen framework and the connectivity between atoms, while HRMS provides the precise elemental composition.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. karary.edu.sdufl.edu By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the chemical environment of individual atoms and how they are connected.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for aromatic protons, protons on the pyrroloindoline core, and those of the prenyl and methyl groups. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbons in these different moieties.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Fragments of this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Pyrrolidine (B122466) CH/CH₂ | 2.5 - 4.0 | 40 - 65 |

| Prenyl CH | 5.0 - 5.5 | 120 - 135 |

| Prenyl CH₃ | 1.6 - 1.8 | 15 - 25 |

| N-CH₃ | 2.5 - 3.0 | 30 - 40 |

Note: This table presents generalized chemical shift ranges for the expected functional groups in this compound. Actual values are determined from experimental data.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. princeton.eduwikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity within the pyrrolidine ring and the prenyl side chain by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. wikipedia.orghmdb.ca This is a powerful tool for assigning carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.orgsdsu.edu HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations between the protons of the N-methyl group and the carbons of the pyrrolidine ring, and between the protons of the prenyl group and the carbons of the indole (B1671886) core, thus confirming their points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is essential for determining the stereochemistry of the molecule. princeton.edu For this compound, NOESY correlations would help to establish the relative configuration of the substituents on the pyrroloindoline ring system.

Table 2: Key 2D NMR Correlations for the Structural Elucidation of this compound

| 2D NMR Experiment | Type of Correlation | Information Gained |

| COSY | ¹H-¹H | Establishes proton-proton coupling networks within spin systems. |

| HSQC | ¹H-¹³C (one-bond) | Assigns carbons based on their attached protons. |

| HMBC | ¹H-¹³C (multiple-bond) | Connects different molecular fragments. |

| NOESY | ¹H-¹H (through space) | Determines the relative stereochemistry of the molecule. |

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. uit.no

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ion peaks. The presence of a bromine atom in this compound would be readily apparent from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).

UPLC-HR-MS combines the separation power of UPLC with the precise mass measurement of HRMS. uit.no This technique allows for the accurate determination of the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion, typically to within a few parts per million. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. uit.no The high resolution also aids in confirming the presence and number of bromine atoms through the precise mass difference of their isotopes.

High-Resolution Mass Spectrometry (HRMS) Techniques

Determination of Stereochemical Configuration

The elucidation of the three-dimensional structure of this compound, a brominated alkaloid from the marine bryozoan Flustra foliacea, has been a subject of spectroscopic investigation. The molecule possesses two stereocenters at the C-3a and C-8a positions of the hexahydropyrrolo[2,3-b]indole core, making the determination of both their relative and absolute configurations crucial for a complete structural characterization.

Elucidation of Relative Stereochemistry

The relative configuration of the two chiral centers, C-3a and C-8a, in this compound was established primarily through nuclear magnetic resonance (NMR) spectroscopy. The structure was determined to have a cis-fused ring system at the junction of the pyrrolidine and indoline (B122111) rings. acs.org This assignment is consistent with the general findings for other members of the flustramine family of alkaloids. canada.ca

For these congeners, the cis relative stereochemistry is definitively established by Nuclear Overhauser Effect (NOE) spectroscopy. canada.ca Specifically, NOE interactions are observed between the proton at C-8a (H-8a) and the protons of the 3-methyl-2-butenyl (B1208987) (prenyl) side chain attached to the C-3a position. Such a spatial proximity, as indicated by the NOE correlation, is only possible if these substituents are on the same face of the bicyclic ring system, thus confirming the cis-configuration of the ring juncture. canada.ca While the specific NOE data for this compound itself are not detailed in isolation literature, the structural assignment as 3a,8a-cis was made based on these established spectroscopic methods for the flustramine class. acs.org

A racemic synthesis of dihydroflustramine C and this compound has also been reported, further contributing to the understanding of this structural framework. canada.caresearchgate.net

Assignment of Absolute Stereochemistry

The assignment of the absolute stereochemistry of this compound relies on a combination of its observed optical properties and comparison with closely related, stereochemically defined alkaloids. Naturally occurring this compound has been reported as being levorotatory, denoted as (-)-Flustramine E. semanticscholar.org

Studies on various flustramine alkaloids have shown a consistent correlation between the sign of optical rotation and the absolute configuration. canada.ca Enantioselective syntheses of derivatives of Flustramine B, a structurally similar alkaloid, have demonstrated that the levorotatory enantiomers possess the (3aS, 8aR) configuration. canada.ca Given that this compound has a cis-fused ring system (3a,8a-cis), and is also levorotatory, its absolute configuration is assigned as (3aS, 8aS). This assignment is based on the common biosynthetic origin and the consistent chiroptical properties observed within the flustramine family of natural products. canada.casemanticscholar.org

Chemical Synthesis and Synthetic Methodologies for Flustramine E and Analogues

Total Synthesis Approaches to Flustramine E

The total synthesis of this compound has been a subject of significant research, leading to the development of several elegant and efficient synthetic routes. These approaches have not only enabled access to the natural product itself but have also paved the way for the synthesis of a wide range of analogues.

The synthetic journey toward the flustramine core has been marked by a progression from linear, multi-step sequences to more convergent and atom-economical strategies. Early approaches often focused on the stepwise construction of the tricyclic system.

A significant advancement in the synthesis of the flustramine core came with the application of domino reactions. For instance, a highly efficient total synthesis of (±)-Flustramine C, a close analogue of this compound, was achieved using key domino reactions such as olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC) starting from readily available indolin-3-ones. nih.govacs.org This strategy allowed for the rapid assembly of the complex core structure.

Another key development was the use of biomimetic approaches. The synthesis of flustramine C was accomplished in five steps from Nb-methyltryptamine, featuring a biomimetic oxidation of deformylflustrabromine that induces a selective 1,2-rearrangement of the inverse prenyl group. nih.govacs.org This approach highlights the influence of biosynthetic pathways on the design of synthetic strategies.

More recent strategies have continued to focus on efficiency and stereocontrol. The evolution of these synthetic strategies showcases a trend towards more sophisticated and powerful methods for the construction of complex natural products. nih.govnih.govresearchgate.net

A critical challenge in the synthesis of flustramines is the stereoselective construction of the hexahydropyrrolo[2,3-b]indole scaffold, which contains a crucial quaternary stereocenter at the C3a position. Various innovative methods have been developed to address this challenge.

An enantioselective organocatalytic approach has proven to be a powerful tool for the synthesis of the pyrroloindoline architecture. nih.govscilit.compnas.orgscispace.com This method involves the addition-cyclization of tryptamines with α,β-unsaturated aldehydes in the presence of imidazolidinone catalysts, providing pyrroloindoline adducts in high yield and with excellent enantioselectivities. nih.govscilit.compnas.orgscispace.com This strategy was successfully applied to the enantioselective synthesis of (–)-flustramine B. nih.govscilit.com

Cascade reactions have also been effectively employed. A one-pot approach involving the addition/cyclization of 3-substituted indoles with α,β-dehydroamino esters in the presence of a Lewis acid affords hexahydropyrrolo[2,3-b]indole adducts with good yields and stereoselectivities. nih.gov Furthermore, a novel synthetic route using the ring opening of activated aziridines with electron-deficient 4-substituted indoles followed by a cyclization in a domino fashion has been developed to produce hexahydropyrrolo[2,3-b]indoles with excellent stereoselectivities. acs.org

The stereoselective synthesis of syn- and anti-Nb-(p-toluenesulfonyl)-3a-hydroxyl-1, 2, 3, 3a, 8, 8a-hexahydro pyrrolo[2,3-b] indole-2-carboxylic t-butyl ester has been achieved through the oxidative ring formation of Nb-(p-toluenesulfonyl)-L-tryptophan t-butyl ester using dimethyldioxirane (B1199080) (DMDO). researchgate.net The development of these stereoselective methods has been instrumental in advancing the synthesis of optically active flustramine alkaloids and their derivatives. semanticscholar.org

| Method | Key Reagents/Catalysts | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Imidazolidinone catalysts | Cascade addition-cyclization of tryptamines and α,β-unsaturated aldehydes | High enantioselectivity | nih.govscilit.com |

| Lewis Acid Catalysis | Lewis acids | Cascade addition/cyclization of 3-substituted indoles and α,β-dehydroamino esters | Good stereoselectivity | nih.gov |

| Domino Reaction | Activated aziridines and electron-deficient indoles | Ring opening of aziridine (B145994) followed by cyclization | Excellent enantioselectivity and diastereoselectivity | acs.org |

| Oxidative Cyclization | Dimethyldioxirane (DMDO) | Oxidative ring formation of tryptophan derivatives | Stereoselective formation of syn- and anti-diastereomers | researchgate.net |

Synthetic Strategies for Flustramine-Inspired Derivatives

The interesting biological activities of the flustramine family of alkaloids have inspired the design and synthesis of a variety of derivatives and analogues. These efforts aim to explore the structure-activity relationships and to develop novel compounds with enhanced or new biological properties.

A significant effort in the development of flustramine-inspired derivatives has been the synthesis of pyrroloindoline triazole amide (PTA) libraries. nih.govrsc.orgresearchgate.net These libraries were designed based on the flustramine scaffold to identify novel inhibitors of bacterial biofilms. nih.govrsc.orgresearchgate.net

The synthesis of the PTA library utilizes a core pyrroloindoline scaffold, which is accessed through an interrupted Fischer indolization reaction. nih.govrsc.orgresearchgate.net This scaffold is then functionalized with an alkyne handle, allowing for the facile generation of a diverse library of triazole amides via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govresearchgate.net This approach has led to the identification of several compounds with low micromolar, non-toxic IC50 values against bacterial biofilm formation. nih.govrsc.orgresearchgate.net

The interrupted Fischer indolization has emerged as a powerful and convergent method for the synthesis of the fused indoline (B122111) ring system present in flustramines and their analogues. nih.govnih.govresearchgate.net This strategy involves the condensation of hydrazines with latent aldehydes to generate indoline-containing products through a tandem nih.govnih.gov-sigmatropic rearrangement and cyclization cascade. nih.govnih.gov

This methodology has been successfully employed to access the core pyrroloindoline scaffold for the synthesis of flustramine-inspired PTA libraries. nih.govrsc.orgresearchgate.net The reaction is operationally simple, proceeds under mild conditions, and has a broad scope, making it a valuable tool for the synthesis of a variety of flustramine analogues. nih.govnih.gov For instance, this approach has been utilized in the formal total syntheses of physovenine (B1202764) and debromoflustramine B. nih.govnih.gov

The design and synthesis of advanced flustramine scaffolds aim to explore novel chemical space and to develop compounds with improved properties. One area of interest is the synthesis of dimeric and oligomeric hexahydropyrrolo[2,3-b]indole alkaloids, which represent architecturally complex and biologically active molecules. researchgate.netdoi.org

Another approach to advanced scaffolds involves significant modification of the flustramine core. For example, the natural product Flustramine Q, which possesses a quinolin-2-one ring instead of the typical indole (B1671886) moiety, has been identified as a potent acetylcholinesterase inhibitor. researchgate.netmdpi.commdpi.com The synthesis of such rearranged scaffolds presents a new direction for the development of flustramine-inspired compounds. In silico design and molecular docking studies are also being used to guide the synthesis of derivatives with potentially increased potency. researchgate.netmdpi.commdpi.com These advanced scaffolds offer opportunities to develop novel therapeutic agents based on the flustramine natural product family.

Biosynthetic Pathways and Biogenetic Investigations of Flustramine E

Isoprenoid Precursors in Flustramine Biosynthesis (Dimethylallyl Pyrophosphate, Isopentenyl Pyrophosphate)

The journey to construct the flustramine scaffold begins with two fundamental five-carbon building blocks common to all isoprenoid natural products: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netspringernature.comfrontiersin.orgcreative-proteomics.com These precursors are generated in living organisms through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.gov

In these pathways, simple metabolic intermediates like acetyl-CoA or pyruvate (B1213749) and glyceraldehyde 3-phosphate are converted through a series of enzymatic steps into IPP and DMAPP. frontiersin.orgnih.gov IPP can be isomerized to DMAPP, and these two molecules then serve as the fundamental units for the assembly of a vast array of isoprenoid compounds through sequential condensation reactions. creative-proteomics.com In the biosynthesis of flustramines, a DMAPP unit is crucial for the characteristic prenylation of the indole (B1671886) core.

Mechanisms of Prenylation and Reverse-Prenylation in Flustramine Formation

A key feature of the flustramine family is the presence of either a "normal" prenyl (3,3-dimethylallyl) group or a "reverse" prenyl (1,1-dimethylallyl) group attached to the C3 position of the indole nucleus. stanford.eduresearchgate.net Flustramine E, specifically, exhibits a "normal" prenyl substitution. canada.ca

The introduction of these prenyl motifs is a critical step in the biosynthesis and is catalyzed by enzymes. researchgate.net In biological systems, prenyltransferases selectively catalyze the attachment of the dimethylallyl group from DMAPP to an acceptor molecule, in this case, a tryptophan derivative. The distinction between normal and reverse prenylation is significant. Normal prenylation involves the attachment of the C1 of the dimethylallyl group to the nucleophilic carbon of the indole ring. In contrast, reverse prenylation results in the formation of a bond between the C3 of the dimethylallyl group and the indole ring, leading to a more sterically hindered quaternary carbon center. researchgate.net

The regioselectivity of this enzymatic reaction is remarkable, as chemical attempts to replicate these transformations often lead to mixtures of both prenylated and reverse-prenylated products. stanford.edu This highlights the high degree of control exerted by the biosynthetic enzymes.

Proposed Biogenetic Route to this compound

The biosynthesis of this compound is intricately linked to that of other members of the flustramine family. The proposed pathway suggests a series of modifications to a core tryptamine-derived structure.

Identification and Role of Key Biosynthetic Intermediates (e.g., Deformylflustrabromine)

A pivotal intermediate in the biosynthesis of several flustramine alkaloids is deformylflustrabromine. thieme-connect.comresearchgate.net This compound is considered a key branching point in the biosynthetic pathway. researchgate.net Deformylflustrabromine itself is a brominated pyrrolo[2,3-b]indole (B14758588) that possesses a reverse prenyl group. researchgate.net

It has been proposed that deformylflustrabromine can undergo further enzymatic transformations to yield other flustramines. thieme-connect.com For instance, the synthesis of flustramine C has been achieved through a biomimetic oxidation of deformylflustrabromine, which triggers a selective 1,2-rearrangement of the reverse prenyl group. thieme-connect.comcapes.gov.brnih.gov While this compound possesses a normal prenyl group, its biogenesis is likely connected to similar intermediates, possibly involving an alternative enzymatic processing of a common precursor that avoids the rearrangement seen in the formation of flustramine C.

Enzymatic Catalysis in Flustramine Biosynthesis

The entire biosynthetic pathway of this compound is orchestrated by a suite of specialized enzymes. While the specific enzymes responsible for each step in Flustra foliacea have not been fully characterized, their roles can be inferred from the chemical transformations observed.

Key enzymatic activities likely include:

Prenyltransferases: These enzymes are responsible for the crucial C3-prenylation of the indole ring using DMAPP as the donor molecule. researchgate.netspringernature.com The specific prenyltransferase involved in this compound biosynthesis would direct the formation of the "normal" prenyl linkage.

Oxidases and Rearrangement Enzymes: The conversion of intermediates like deformylflustrabromine to other flustramines suggests the involvement of oxidases that can trigger rearrangements of the prenyl group. thieme-connect.com

Cyclases: The formation of the characteristic hexahydropyrrolo[2,3-b]indole core requires a cyclization step, likely catalyzed by a specific cyclase enzyme that facilitates the formation of the pyrrolidine (B122466) ring. pnas.org

Halogenases: The presence of bromine in many flustramine alkaloids, including the precursor deformylflustrabromine, points to the action of a brominating enzyme (a type of halogenase) early in the pathway.

The study of these enzymatic processes not only provides insight into the natural production of this compound but also offers potential tools for biocatalysis and the synthetic production of these and other complex alkaloids. nih.gov

Biological Activities and Molecular Pharmacological Studies of Flustramine E

Antifungal Activities

Flustramine E has demonstrated inhibitory effects against significant plant pathogenic fungi, highlighting its potential as a natural fungicide.

Inhibitory Effects on Rhizotonia solani

Research has indicated that this compound possesses inhibitory activity against Rhizotonia solani, a soil-borne fungus responsible for a wide range of plant diseases. However, specific quantitative data detailing the extent of this inhibition, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), are not extensively detailed in currently available literature. Further studies are required to quantify the efficacy of this compound against this pathogen and to understand its mechanism of action.

Inhibitory Effects on Botrytis cinerea

Similarly, this compound has been reported to exhibit inhibitory activity against Botrytis cinerea, the causative agent of gray mold disease in numerous plant species. As with Rhizotonia solani, while the qualitative antifungal effect is noted, comprehensive quantitative data to establish a dose-response relationship is not yet available in published research. The potential of this compound as a lead compound for the development of novel agents to control this economically important plant pathogen warrants more in-depth investigation.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In vitro Enzyme Inhibition Assay Methodologies

The acetylcholinesterase inhibitory activity of this compound has been evaluated using established in vitro methods. A prominent technique employed is the colorimetric method developed by Ellman. mdpi.com This assay utilizes the enzyme from Electrophorus electricus and measures the inhibition of the enzyme's activity by monitoring the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI). mdpi.com In a screening of various alkaloids, this compound demonstrated a notable 47.8% inhibition of acetylcholinesterase at a concentration of 100 µM. mdpi.com

Comparative Bioactivity Analysis with Other Flustramine Alkaloids

Studies on a range of flustramine alkaloids have revealed varying degrees of acetylcholinesterase inhibition, providing valuable structure-activity relationship insights. When compared to its structural analogs, this compound exhibits moderate inhibitory potential. For instance, at the same concentration of 100 µM, Flustramine Q showed a significantly higher inhibition of 82%, with a corresponding IC50 value of 9.6 µM. mdpi.com In contrast, Flustramine I displayed a similar level of inhibition to this compound at 48%, with a determined IC50 value of 113 µM. mdpi.com This comparative data suggests that subtle structural modifications among the flustramine alkaloids can lead to substantial differences in their AChE inhibitory potency.

| Compound | % Inhibition at 100 µM | IC50 (µM) |

|---|---|---|

| This compound | 47.8% | Not Determined |

| Flustramine I | 48% | 113 |

| Flustramine Q | 82% | 9.6 |

Molecular Modeling and Docking Studies for Ligand-Enzyme Interactions

To date, specific molecular modeling and docking studies focusing exclusively on the interaction of this compound with acetylcholinesterase have not been extensively reported in the scientific literature. However, computational studies performed on the more potent analogue, Flustramine Q, offer valuable insights into the potential binding modes of this class of alkaloids.

Molecular docking simulations of Flustramine Q with human recombinant AChE have revealed significant interactions within the enzyme's active site. mdpi.com These studies indicate that Flustramine Q engages in multiple hydrophobic interactions with key aromatic residues, such as Tyr337 and Trp86, which are crucial for the binding of known inhibitors. mdpi.com Furthermore, a cation-π interaction between the quaternary nitrogen of Flustramine Q and Tyr337 has been identified as a key binding feature. mdpi.com

Modulatory Effects on Bacterial Biofilm Formation (Relevant to the Flustramine Family)

The flustramine family of marine alkaloids, characterized by a core pyrroloindoline scaffold, has been identified as a promising template for the development of agents that can modulate bacterial biofilm formation. nih.govrsc.orgnih.gov Biofilms are organized communities of microorganisms that adhere to surfaces, providing protection against environmental stresses and antimicrobial agents. researchgate.net The structural similarity of flustramine alkaloids to indole (B1671886), a known intercellular signaling molecule in both Gram-positive and Gram-negative bacteria, suggests that these compounds may interfere with bacterial communication pathways like quorum sensing, which are crucial for biofilm development. nih.gov Research has been inspired by the observation that dihydroflustramine C can inhibit acyl homoserine lactone (AHL)-based quorum sensing. nih.gov Consequently, synthetic analogues based on the flustramine structure have been developed and screened for their ability to inhibit biofilm formation in clinically relevant bacterial strains. nih.govrsc.orgnih.gov

Investigation of Activity against Gram-Positive Bacterial Biofilms (e.g., Staphylococcus aureus, MRSA)

Synthetic analogues of flustramine have demonstrated significant inhibitory activity against biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a library of pyrroloindoline-triazole-amide (PTA) analogues was synthesized and tested. rsc.org Several of these compounds exhibited low micromolar IC₅₀ values for biofilm inhibition without being toxic to the planktonic bacteria. nih.govresearchgate.net For instance, certain analogues featuring alkyl-derivatized-phenyl rings were particularly effective against MRSA biofilms, with one compound showing an IC₅₀ value of 2.8 μM. researchgate.net Further investigation into the structural components driving this activity revealed that the pyrroloindoline core was more active than a corresponding furindoline core, which showed a 5.5-fold decrease in MRSA activity. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Flustramine-Inspired Analogues against Gram-Positive Bacterial Biofilms Data sourced from studies on synthetic pyrroloindoline triazole amides. nih.gov

| Compound | Bacterial Strain | Biofilm Inhibition IC₅₀ (μM) | Notes |

|---|---|---|---|

| Analogue 25 | MRSA | 2.8 | Inhibited biofilm formation in a non-toxic manner. |

| Analogue 25 | S. aureus | - | Inhibition occurred through a toxic mechanism. |

| Analogue 31 (Furindoline core) | MRSA | 18.7 | Demonstrates reduced activity compared to the pyrroloindoline core. |

| Analogue 31 (Furindoline core) | S. aureus | 19.2 | - |

Investigation of Activity against Gram-Negative Bacterial Biofilms (e.g., Escherichia coli, Acinetobacter baumannii)

The flustramine-inspired PTA library was also evaluated for its efficacy against Gram-negative bacterial biofilms. nih.gov The activity against Escherichia coli and Acinetobacter baumannii was generally more moderate compared to the potent effects observed against MRSA. nih.gov For E. coli, the most effective compounds featured long aliphatic chains, with one analogue containing a decyl chain exhibiting the lowest non-toxic IC₅₀ of 35.7 μM. nih.gov In contrast, activity against the robust biofilm-former A. baumannii was limited, with only a few compounds showing modest, non-toxic inhibition at high micromolar concentrations (IC₅₀ ≈ 190-210 μM). nih.gov

Table 2: Inhibitory Activity of Selected Flustramine-Inspired Analogues against Gram-Negative Bacterial Biofilms Data sourced from studies on synthetic pyrroloindoline triazole amides. nih.gov

| Compound | Bacterial Strain | Biofilm Inhibition IC₅₀ (μM) | Notes |

|---|---|---|---|

| Analogue 11 | E. coli | 35.7 | Maximum activity was associated with a decyl aliphatic chain. |

| Analogue 26 | E. coli | 71.0 | Inhibition was determined to be toxic to planktonic bacteria. |

| Analogue 10 | A. baumannii | 192.5 | Inhibited biofilm formation via a non-toxic mechanism. |

| Analogue 24 | A. baumannii | 206.4 | Inhibited biofilm formation via a non-toxic mechanism. |

Elucidation of Mechanisms Involved in Biofilm Modulation (e.g., Indole-Based Signaling Pathway Interference)

The mechanism by which flustramine and its derivatives modulate biofilm formation is believed to involve the disruption of bacterial signaling pathways. nih.govacs.org The core indole structure of these alkaloids is central to this hypothesis, as indole itself is a widespread intercellular signal molecule used by bacteria to regulate phenotypes such as biofilm formation, drug resistance, and virulence. nih.gov The flustramine family, containing this deep-seated indole core, is positioned to act as a regulator of these processes. nih.gov Studies have shown that derivatives of desformylflustrabromine (B1197942) (dFBr) can modulate the indole-signaling network in both E. coli and S. aureus, leading to biofilm inhibition at concentrations 10 to 1000 times more potent than indole itself. acs.org This suggests that flustramine alkaloids represent a privileged scaffold for designing molecules that can intercept and control pathogenic bacterial behavior by interfering with this universal signaling system. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Biofilm Inhibitors

Structure-activity relationship (SAR) studies on the synthesized libraries of flustramine-inspired compounds have provided insights into the chemical features that govern anti-biofilm activity. nih.gov For the PTA analogues, a clear relationship was observed between the chain length of a phenyl alkyl appendage and activity against Gram-positive bacteria. nih.gov Specifically, compounds with these appendages demonstrated low micromolar, non-toxic IC₅₀ values. nih.gov Against E. coli, maximum activity was achieved with a decyl aliphatic chain. nih.gov Furthermore, the nature of the heterocyclic core was found to be critical; replacing the nitrogen in the pyrroloindoline ring with an oxygen to form a furindoline scaffold resulted in a significant decrease in activity against both MRSA and S. aureus. nih.govresearchgate.net This highlights the importance of the pyrroloindoline nitrogen for potent biofilm inhibition. nih.gov

Muscle Relaxant Properties (General Flustramine Family Activity)

The flustramine family of alkaloids, isolated from the marine bryozoan Flustra foliacea, has been noted for a range of biological activities. mdpi.comresearchgate.net Among these, some members of the family have been reported to exhibit weak muscle-relaxant properties. mdpi.comresearchgate.net This activity is considered a general characteristic of this class of compounds, though it is not as extensively studied as their other biological effects.

Receptor Binding and Ion Channel Modulation Studies (Applicable to Flustramine Alkaloids)

Certain flustramine alkaloids have been investigated for their ability to interact with specific receptors. In a screening of 25 compounds from F. foliacea for acetylcholinesterase (AChE) inhibitory activity, this compound was identified as having a moderate effect. mdpi.comresearchgate.net At a concentration of 100 µM, this compound showed 48% inhibition of the AChE enzyme. mdpi.comresearchgate.net This finding indicates that this compound can bind to and modulate the activity of this key enzyme in the nervous system. Other alkaloids from the same source, such as flustramine Q and flustramine I, also demonstrated inhibitory activity against AChE, with flustramine Q being the most potent. mdpi.comresearchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Flustra Alkaloids Data from an in vitro screening using AChE from Electrophorus electricus. mdpi.com

| Compound | Inhibition at 100 µM | IC₅₀ (µM) |

|---|---|---|

| This compound | 48% | Not Determined |

| Flustramine I | 48% | 113 |

| Flustramine Q | 82% | 9.6 |

Advanced Analytical Characterization Techniques in Flustramine Research

Applications of Hyphenated Analytical Techniques for Natural Product Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in modern natural product chemistry. nih.gov They provide a rapid and comprehensive analysis of complex mixtures, enabling the detection and preliminary identification of constituents, a process often referred to as dereplication. uit.no This approach is crucial for efficiently screening extracts for known compounds like Flustramine E and identifying new derivatives. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in the analysis of marine natural products. researchgate.net It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. In the context of this compound research, LC-MS is vital for the initial profiling of Flustra foliacea extracts. umich.edu

The process begins with the chromatographic separation of the extract's components on an HPLC column. As each compound elutes, it is ionized and enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. uit.no This information is critical for distinguishing between the various flustramine alkaloids, which often have similar structures but differ in their elemental formulas, such as variations in bromination or prenylation. canada.ca

| Technique | Application in this compound Research | Key Findings & Advantages |

| LC-MS | Initial profiling and dereplication of Flustra foliacea extracts. | - Separation of complex alkaloid mixtures. - Provides molecular weight and elemental composition for each compound. - Enables rapid identification of known compounds (e.g., this compound) and highlights potentially novel structures. |

| LC-HRMS | Accurate mass determination. | - Calculation of precise elemental formulas, crucial for differentiating isomeric and closely related flustramine analogues. canada.ca |

For more in-depth, online structural analysis, researchers can turn to the triply hyphenated technique of HPLC-PDA-NMR. This powerful combination links HPLC with both a photodiode array (PDA) detector and a nuclear magnetic resonance (NMR) spectrometer. iipseries.org The PDA detector acquires UV-Vis spectra of the eluting compounds, which can help identify the chromophore class—in this case, the characteristic indole (B1671886) or quinoline (B57606) moiety of flustramine-type alkaloids. canada.ca

Following UV-Vis detection, the eluent flows directly into the NMR spectrometer for structural characterization. This can be performed in two primary modes:

On-flow mode : NMR spectra are acquired continuously as the sample flows through the detection cell. This provides a rapid overview of the major components in an extract. sci-hub.se

Stopped-flow mode : When a peak of interest is detected, the HPLC flow is halted, trapping the compound inside the NMR flow cell. This allows for the acquisition of more sensitive and time-intensive 2D NMR experiments, providing detailed structural information on even minor components. sci-hub.se

This technique is exceptionally valuable for unambiguously identifying known compounds like this compound in a complex matrix and for the structural elucidation of new, related alkaloids without the need for prior isolation. iipseries.org

| Technique | Application in this compound Research | Key Findings & Advantages |

| HPLC-PDA-NMR | Online, real-time structural analysis of compounds in an extract. | - Provides UV-Vis, separation, and NMR data in a single run. iipseries.org - PDA helps identify the alkaloid class by its chromophore. - NMR allows for detailed structural confirmation of this compound without prior isolation. - Stopped-flow mode enables acquisition of 2D NMR data for complete structure elucidation of novel analogues. sci-hub.se |

Sophisticated NMR Methodologies for Structural Details and Conformation

While hyphenated techniques are excellent for profiling, the definitive structure elucidation of a purified compound like this compound relies on a suite of sophisticated, high-field NMR experiments. researchgate.net NMR spectroscopy is unparalleled in its ability to define the precise connectivity and spatial arrangement of atoms in a molecule. jeolusa.com

Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, researchers utilize two-dimensional (2D) NMR experiments to assemble the molecular puzzle. These experiments correlate different nuclei through chemical bonds or through space, providing unambiguous assignments. For a complex heterocyclic structure like this compound, the following experiments are crucial:

¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, revealing adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close to each other in space, providing critical information about the molecule's 3D structure and stereochemistry. This is particularly important for determining the relative configuration of stereocenters and for studying conformational isomers, such as rotamers that can exist due to hindered bond rotation. psu.edu

Detailed analysis of coupling constants in ¹H NMR spectra and the interpretation of 2D NMR data allow for the complete assignment of all proton and carbon signals, confirming the unique structure of this compound among its many congeners. canada.ca

| NMR Experiment | Information Provided | Relevance to this compound Structure |

| ¹H-¹H COSY | Reveals proton-proton spin coupling networks. | Maps out the connectivity of protons within the pyrroloindoline and prenyl groups. |

| HSQC | Shows one-bond proton-carbon correlations. | Assigns each proton to its directly attached carbon atom. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Connects the different structural fragments, such as linking the prenyl group to the indole core and establishing the ring fusion. |

| NOESY | Identifies through-space correlations between protons. | Elucidates the relative stereochemistry and preferred conformation of the molecule. |

Computational Approaches for Spectroscopic Data Prediction and Validation

In modern structural elucidation, computational chemistry serves as a powerful complementary tool to experimental analysis. researchgate.net Theoretical calculations can predict spectroscopic properties, which can then be compared against experimental data to validate a proposed structure.

One of the most common methods is Time-Dependent Density Functional Theory (TD-DFT), which can be used to predict the UV-Vis absorption spectrum of a molecule. chemrxiv.orgnumberanalytics.com By calculating the likely electronic transitions, researchers can see how well the predicted spectrum matches the one obtained experimentally from the HPLC-PDA detector.

Similarly, DFT-based methods can calculate NMR chemical shifts (¹H and ¹³C). While achieving perfect accuracy is challenging, the correlation between the calculated and experimental shifts for a proposed structure can provide strong evidence for its correctness. This is especially useful when trying to distinguish between several possible isomers.

Furthermore, computational modeling is used to explore the conformational landscape of a molecule and to rationalize its biological activity. Molecular docking studies, for instance, have been used to model how flustramine alkaloids bind to targets like acetylcholinesterase, offering insights that can guide the design of more potent analogues. researchgate.netmdpi.com

| Computational Method | Application in Flustramine Research | Purpose |

| TD-DFT | Prediction of UV-Vis spectra. | To validate the experimental spectrum and confirm the electronic structure of the chromophore. chemrxiv.org |

| DFT Calculations | Prediction of NMR chemical shifts. | To compare with experimental NMR data and provide additional confidence in the assigned structure. |

| Molecular Modeling / Docking | Conformational analysis and binding pose prediction. | To understand the 3D structure and how this compound might interact with biological targets. mdpi.com |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Flustramine E

This compound is a brominated indole (B1671886) alkaloid isolated from the marine bryozoan Flustra foliacea. canada.caasm.orgacs.org Structurally, it is characterized by a pyrroloindoline core and is considered a member of the physostigmine (B191203) class of alkaloids. canada.camdpi.comresearchgate.net A key feature of this compound is its "normal" prenylation, which it shares with Flustramine B, but it notably lacks prenylation on the indole nitrogen, a characteristic also seen in dihydroflustramine C. canada.ca

Initial research into its biological activity revealed antifungal properties. asm.org Specifically, this compound was found to be active against the plant pathogenic fungi Botrytis cinerea and Rhizotonia solani. bryozoa.net More recent investigations have highlighted its potential in other therapeutic areas. In a 2023 study screening twenty-five alkaloids from F. foliacea, this compound demonstrated moderate acetylcholinesterase (AChE) inhibitory activity, showing a 48% reduction in enzyme activity at a concentration of 100 µM. mdpi.comresearchgate.net This finding positions this compound as a compound of interest for research into neurodegenerative diseases where AChE inhibition is a therapeutic strategy. mdpi.comresearchgate.net The broader class of flustramine alkaloids has also been associated with weak antibiotic and muscle-relaxant properties. mdpi.comresearchgate.net

The academic pursuit of this compound extends to synthetic chemistry, with the first total synthesis of racemic (±)-flustramine E having been successfully achieved, providing a pathway for producing the molecule in the laboratory for further study. capes.gov.bruaeh.edu.mx

Table 1: Summary of this compound Research Findings

| Category | Finding | Source |

| Natural Source | Marine Bryozoan Flustra foliacea | canada.caasm.orgmdpi.com |

| Chemical Class | Brominated Indole Alkaloid (Physostigmine-type) | canada.camdpi.comresearchgate.net |

| Key Structural Feature | Lacks prenylation on the indole nitrogen | canada.ca |

| Biological Activity | Antifungal (Botrytis cinerea, Rhizotonia solani) | asm.orgbryozoa.net |

| Biological Activity | Acetylcholinesterase (AChE) Inhibition (48% at 100 µM) | mdpi.comresearchgate.net |

| Synthesis | First total synthesis of (±)-flustramine E achieved | capes.gov.bruaeh.edu.mx |

Emerging Research Avenues for this compound and Its Analogues

The existing body of research on this compound and its structural relatives points toward several promising avenues for future investigation. The discovery of its acetylcholinesterase inhibitory activity, while moderate, opens the door for its use as a scaffold for developing more potent agents for neurodegenerative conditions like Alzheimer's disease. mdpi.comresearchgate.net This is exemplified by the related compound Flustramine Q, which exhibited significantly higher AChE inhibition (82% at 100 µM). mdpi.comresearchgate.net Future work will likely involve molecular modeling and the synthesis of this compound derivatives to enhance potency and selectivity, as has been suggested for Flustramine Q. mdpi.commdpi.com

Another significant emerging area is the exploration of flustramines as modulators of bacterial behavior. researchgate.netnih.gov The indole core of these alkaloids is a key structural motif in bacterial signaling. nih.gov Research on analogues like desformylflustrabromine (B1197942) (dFBr) has shown that derivatives can be potent inhibitors of biofilm formation in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netacs.org Synthetic analogues have been developed that are 10 to 1000 times more active than indole itself in this regard. acs.org This suggests a strong potential for developing this compound analogues as novel anti-biofilm agents that disrupt bacterial communication rather than killing the bacteria, a strategy that may circumvent the development of antibiotic resistance. nih.gov

Consequently, the rational design and synthesis of new this compound analogues are central to future research. rsc.org These efforts aim to optimize the observed biological activities and to overcome the inherently low yields from natural sources, thereby facilitating more extensive biological evaluation. nih.govrsc.org

Advancements in Research Methodologies for Marine Alkaloids

The study of marine alkaloids like this compound is continually propelled by methodological advancements that span from discovery to synthesis and bioactivity testing.

In the realm of discovery and structural elucidation, modern analytical platforms are crucial. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) are now standard for the rapid metabolic characterization of crude extracts from marine organisms. mdpi.com These methods, when combined with computational tools like in silico mass spectrometry and molecular networking, allow for the rapid identification of known compounds and the "dereplication" of extracts, focusing efforts on novel structures. mdpi.com Furthermore, the integration of genomics and metabolomics is becoming a powerful tool for discovering new alkaloids by targeting the biosynthetic gene clusters responsible for their production. mdpi.com

Synthetic methodologies are also evolving rapidly. While total synthesis remains a benchmark for confirming structures, there is a significant shift towards more sustainable and scalable approaches. (Chemo)enzymatic synthesis, which utilizes enzymes as catalysts, is emerging as a promising "green" alternative for producing complex alkaloids, though challenges related to enzyme stability and reaction yields are still being addressed. bohrium.com For the flustramine family specifically, innovative organocatalytic cascade reactions have been developed to construct the core pyrroloindoline ring system enantioselectively, offering efficient access to these complex scaffolds. pnas.org

For evaluating biological function, high-throughput screening methods remain essential. The initial discovery of this compound's AChE activity utilized a standard colorimetric assay. mdpi.comresearchgate.net This is increasingly supplemented by computational approaches. Molecular docking and modeling studies are now routinely used to predict how a molecule might interact with its biological target, guiding the design of more potent analogues before they are synthesized, saving significant time and resources. mdpi.commdpi.com

Table 2: Modern Research Methodologies for Marine Alkaloids

| Research Area | Advanced Methodology | Application/Benefit |

| Discovery | Metabolomics, Genome Mining | Identifies novel compounds and their biosynthetic pathways. mdpi.com |

| Identification | UHPLC-HRMS/MS, Molecular Networking | Rapidly characterizes chemical profiles of extracts. mdpi.com |

| Synthesis | (Chemo)enzymatic Synthesis | Offers a sustainable, "green" route for production. bohrium.com |

| Synthesis | Organocatalytic Cascade Reactions | Enables efficient, enantioselective construction of complex cores. pnas.org |

| Bioactivity | Molecular Modeling and Docking | Predicts binding affinity and guides rational drug design. mdpi.commdpi.com |

Challenges and Opportunities in the Academic Study of Marine Natural Products

The academic exploration of marine natural products, including alkaloids like this compound, is a field rich with opportunity but also fraught with significant challenges.

Challenges:

The Supply Problem: A primary obstacle is obtaining sufficient quantities of a compound for thorough biological evaluation. rsc.orgnih.gov Yields from natural sources are often minuscule, and the chemical profile of an organism can vary significantly based on its geographic location and environmental conditions. asm.orgfrontiersin.orgsemanticscholar.org

Synthetic Complexity: Marine natural products frequently possess highly complex and unique chemical structures, which makes their total chemical synthesis a formidable and often commercially unviable task. bohrium.comrajournals.in

Microbial Symbionts: There is growing evidence that many compounds isolated from marine invertebrates are actually produced by associated microorganisms. nih.gov These symbionts are often difficult or impossible to cultivate in a laboratory setting, and even if cultured, they may not express the genes to produce the desired compounds. nih.gov

Opportunities:

Chemical Novelty and Bioactivity: The ocean harbors immense biodiversity, offering a vast reservoir of structurally novel compounds with potent and unique biological activities. nih.govfrontiersin.orgresearchgate.net These molecules have evolved to function in complex ecosystems, making them excellent candidates for lead compounds in drug discovery. frontiersin.orgnih.gov

Technological Advancement: Continuous improvements in analytical technologies (e.g., NMR, HRMS), genomics, and metabolomics are accelerating the pace of discovery and structural elucidation of new marine compounds. mdpi.comeco-vector.com

Synthetic and Biotechnological Innovation: The development of novel synthetic strategies, including biocatalysis and chemoenzymatic methods, presents an opportunity to overcome the supply problem through sustainable production. rsc.orgbohrium.com These methods also allow for the creation of analogues with potentially improved properties.

New Therapeutic Frontiers: Marine alkaloids are being investigated for a wide array of human diseases, from cancer and viral infections to neurodegenerative disorders. frontiersin.orgnih.gov Each new discovery, such as the AChE activity of this compound, opens up new avenues of medical research and potential therapeutic applications. mdpi.com

Q & A

Q. What are the primary synthetic routes for Flustramine E, and what key reactions are involved?

this compound is synthesized via alkynecarbodiimides using aza-Piancatelli cyclization–ring-expansion (APKR) reactions. Key steps include:

- Fischer indolization : Formation of the tricyclic hexahydropyrrolo[2,3-b]indole (HPI) core (Figure 40, ).

- Functionalization : Bromination or debromination to achieve structural analogs (e.g., debromoflustramine B) .

- Deprotection : Final steps to yield this compound, as demonstrated in total syntheses starting from indolin-3-ones . Methodological Tip: Optimize reaction conditions (e.g., temperature, catalysts) to enhance yield, as described in domino olefination-isomerization-Claisen rearrangement (OIC) protocols .

Q. How does the hexahydropyrrolo[2,3-b]indole (HPI) core influence this compound’s bioactivity?

The HPI core is critical for interactions with biological targets. For example:

- Antibacterial activity : Substituents on the indole nitrogen (e.g., acetyl groups) modulate potency against E. coli and yeast strains .

- Muscle relaxant properties : Structural analogs like flustramine B exhibit skeletal muscle effects due to HPI rigidity . Experimental Design: Compare bioactivity of this compound with its debromo or acetylated derivatives using disk diffusion assays ( ) and electrophysiological studies .

Q. What experimental techniques are critical for confirming this compound’s structural integrity?

Use a combination of spectroscopic and chromatographic methods:

- NMR : - and -NMR (e.g., δH 7.24 ppm for indole protons; δC 77.0 ppm for carbons adjacent to bromine) .

- HMQC/HMBC : Correlate proton-carbon couplings to resolve the HPI core .

- HPLC/MS : Validate purity and molecular weight (e.g., this compound: CHBrNO, MW 337.259) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for improved yield and scalability?

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in bioactivity (e.g., AChE inhibition vs. antibacterial effects) may arise from:

- Assay conditions : Flustraminol E shows IC = 113 μM for AChE (pH-dependent) , while Flustramine analogs exhibit MICs >200 μM against bacteria .

- Structural analogs : Debromoflustramine B lacks bromine, reducing electrophilic reactivity . Method: Conduct dose-response curves under standardized conditions (e.g., pH 7.4, 37°C) and use SAR studies to isolate functional groups responsible for activity .

Q. How do computational models aid in understanding this compound’s structure-activity relationships (SAR)?

Q. What environmental factors affect the biosynthesis of this compound in marine bryozoans?

- Ocean acidification : Alters calcification in Flustra foliacea, potentially disrupting secondary metabolite production .

- Temperature : Modulates enzymatic pathways (e.g., bromoperoxidases) responsible for bromine incorporation . Field Study Design: Collect bryozoans from varying pH/temperature regimes and quantify this compound via LC-MS .

Data Contradiction Analysis

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.